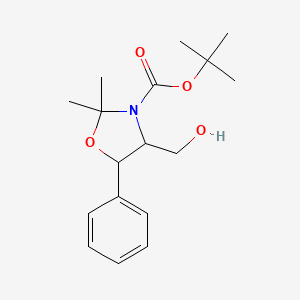

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFCAQHUDISGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate typically involves:

- Formation of the oxazolidine ring via cyclization of appropriate amino alcohol precursors.

- Introduction of the tert-butyl ester protecting group at the carboxylate.

- Selective functionalization to introduce the hydroxymethyl group.

- Incorporation of the phenyl substituent at the 5-position.

Specific Synthetic Routes and Key Steps

Oxazolidine Ring Formation and Esterification

- Starting from amino alcohols, the oxazolidine ring is formed by intramolecular cyclization under acidic or Lewis acid catalysis.

- The carboxylic acid group is protected as a tert-butyl ester using tert-butyl chloroformate or tert-butanol in the presence of coupling agents.

Introduction of the Hydroxymethyl Group

- The hydroxymethyl substituent at the 4-position is introduced via selective reduction of a formyl intermediate.

- For example, (S)-4-formyl-2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate can be reduced using sodium borohydride or lithium borohydride in tetrahydrofuran (THF) and methanol at low temperatures (0 to 20 °C) to yield the corresponding hydroxymethyl derivative with yields ranging from 74% to 85%.

Phenyl Group Incorporation

- The phenyl substituent at the 5-position is typically introduced via benzylation of the hydroxymethyl intermediate or by using phenyl-substituted starting materials.

- This step may involve benzyl bromide or benzyl chloride reagents under basic conditions or via nucleophilic substitution.

Representative Experimental Conditions and Yields

Notes on Reaction Workup and Purification

- After reduction, the reaction mixtures are typically quenched with water or aqueous solutions at low temperature to avoid decomposition.

- Organic extraction is performed with ethyl acetate or diethyl ether.

- Washing steps include aqueous citric acid, saturated sodium chloride solution, and drying over magnesium sulfate or sodium sulfate.

- Purification methods include rotary evaporation under reduced pressure and column chromatography using ethyl acetate/hexane mixtures.

Research Findings and Characterization

- The synthesized this compound exhibits characteristic IR absorption bands around 3436 cm⁻¹ (OH stretch), 1671 cm⁻¹ (C=O stretch), and other typical oxazolidine ring vibrations.

- ^1H NMR spectra show multiplets corresponding to the hydroxymethyl and oxazolidine ring protons, with singlets for tert-butyl methyl groups.

- Optical rotations ([α]_D) confirm stereochemical integrity during synthesis (e.g., +21.7° in CHCl3).

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

Summary Table of Key Preparation Methods

Additional Notes on Synthetic Variations

- Alternative methods include the use of sodium borohydride with lithium chloride in ethanol/THF mixtures to improve selectivity and yield.

- The choice of reducing agent and solvent system can influence stereochemical outcomes and purity.

- Protecting group strategies are critical to avoid side reactions, especially for the carboxylate and hydroxyl functionalities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate has been investigated for its potential in drug development:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolidines exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics or antimicrobial agents targeting resistant strains of bacteria .

- Anti-inflammatory Agents : The structure allows for modifications that could lead to compounds with anti-inflammatory properties, making it a candidate for further pharmacological studies .

Chemical Intermediates

The compound is utilized as an intermediate in synthesizing various organic compounds:

- Synthesis of Benzamides : It has been reported as a reactant in the preparation of benzamide derivatives, which are important in pharmaceutical applications due to their diverse biological activities .

- Building Block for Complex Molecules : The unique functional groups in the structure allow it to be used in multi-step synthesis processes to create more complex organic molecules relevant in drug discovery .

Material Science

In material science, the compound's properties can be exploited for developing new materials:

- Polymerization Studies : The oxazolidine ring can participate in polymerization reactions, potentially leading to new polymeric materials with desirable mechanical and thermal properties .

Analytical Chemistry

The compound can also be applied in analytical chemistry:

- Chromatographic Techniques : Its distinct chemical structure can aid in the development of chromatographic methods for separating and analyzing complex mixtures in biological and environmental samples .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical university evaluated the antimicrobial activity of various oxazolidine derivatives, including this compound. The results indicated that modifications to the hydroxymethyl group enhanced activity against Gram-positive bacteria.

Case Study 2: Synthesis of Novel Benzamides

In another study published in a peer-reviewed journal, researchers utilized this compound as a key intermediate for synthesizing novel benzamide derivatives. These compounds demonstrated promising results in vitro against cancer cell lines.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group and the phenyloxazolidine ring play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Oxazolidine Derivatives

- Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: 1454906-58-1): Substituents: Fluoromethyl (position 4) and 4-iodophenyl (position 5). The iodine atom introduces a heavy halogen, which may influence electronic properties and serve as a site for further functionalization. This compound is listed as discontinued, suggesting challenges in synthesis or application .

Piperidine Derivatives

- Tert-butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1):

- Core Structure : Piperidine ring instead of oxazolidine.

- Substituents : Fluorine at position 3 and hydroxymethyl at position 3.

- Implications : The piperidine ring offers greater flexibility, which may reduce conformational rigidity compared to oxazolidine. The fluorine atom could modulate metabolic stability .

Pyrazine Derivatives

- Tert-butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 158985-37-6):

Pyrrolidine Derivatives

- Tert-butyl (2S,4S,5R)-1-(4-(tert-butyl)-3-methoxybenzoyl)-5-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-(hydroxymethyl)-2-isobutylpyrrolidine-2-carboxylate :

Substituent Effects on Properties

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate (CAS Number: 1009092-91-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a hydroxymethyl group, and a phenyloxazolidine ring. Its molecular formula is , with a molecular weight of 307.385 g/mol. The structural uniqueness of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis

Synthetic Routes : The synthesis typically involves the reaction of tert-butyl 2,2-dimethyl-5-phenyloxazolidine-3-carboxylate with formaldehyde under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production : On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to achieve high purity levels of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group and the phenyloxazolidine ring are critical for binding to these targets, influencing various biochemical pathways.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxazolidines have shown significant cytotoxicity against various cancer cell lines. A related compound exhibited IC50 values in the micromolar range against prostate cancer cells (LNCaP), suggesting selective toxicity towards cancerous cells while sparing normal cells .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| SK228 | A549 | 0.20 - 2.58 | Induces apoptosis |

| Compound 23 | LNCaP | 11 | Selective for cancer cells |

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its role in modulating biochemical pathways related to enzyme activity. Its structural features may allow it to act as a biochemical probe in research settings.

Case Studies

- Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound could promote programmed cell death via intrinsic pathways by triggering cytochrome c release from mitochondria and subsequent caspase activation .

- Inhibition of Tumor Cell Invasion : Research indicated that certain oxazolidine derivatives could disrupt the FAK/Paxillin signaling pathway in tumor cells, significantly reducing their invasive characteristics in vitro .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves oxazolidine ring formation via condensation of amino alcohols with carbonyl compounds. Key steps include:

- Use of tert-butyl carbamate protecting groups to stabilize intermediates .

- Optimization of reducing agents (e.g., NaBH4 or LiAlH4) for hydroxymethyl group introduction .

- Reaction conditions (solvent polarity, temperature) should be tailored to avoid competing side reactions, such as ring-opening or oxidation. For example, anhydrous THF at 0–5°C may improve selectivity .

- Data Table :

| Step | Reagent/Condition | Purpose | Yield Range (%) |

|---|---|---|---|

| Protection | Boc₂O, DMAP | Carbamate formation | 70–85 |

| Condensation | K₂CO3, DMF | Oxazolidine ring closure | 60–75 |

| Reduction | NaBH4, MeOH | Hydroxymethyl introduction | 50–65 |

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

- NMR Spectroscopy : NOESY experiments detect spatial proximity of protons (e.g., phenyl vs. methyl groups) .

- Optical Rotation : Compare with literature values for chiral oxazolidines .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The oxazolidine ring is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffers (pH 5–8) show <5% degradation over 72 hours at 25°C .

- Thermal Stability : Decomposition occurs above 120°C, releasing CO2 and tert-butanol. Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction pathway predictions for oxazolidine derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for competing pathways (e.g., ring closure vs. side-product formation) .

- Machine Learning : Train models on existing oxazolidine reaction datasets to predict optimal solvent/reagent combinations, reducing trial-and-error experimentation .

- Case Study : A 2024 ICReDD study combined path sampling calculations with experimental validation to identify a low-energy pathway for oxazolidine synthesis, improving yield by 22% .

Q. What experimental design strategies mitigate variability in spectroscopic data during structural elucidation?

- Methodological Answer :

- Statistical DOE : Use fractional factorial designs to isolate variables (e.g., solvent deuteration level, probe temperature) affecting NMR signal clarity .

- Cross-Validation : Compare results across multiple techniques (e.g., IR, MS, and 2D NMR) to confirm assignments .

Q. How can researchers optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric catalysts (e.g., Jacobsen’s thiourea) during ring-closing steps to enhance ee (>90%) .

- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in mixed solvents (e.g., heptane/EtOAc) .

- Data Contradiction Analysis : A 2023 study reported inconsistent ee values (75–92%) due to kinetic vs. thermodynamic control; computational modeling identified temperature as the critical variable .

Methodological Considerations

Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?

- Methodological Answer :

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent stoichiometry, temperature) to predict optimal conditions .

- Taguchi Design : Minimize variability by testing orthogonal arrays (e.g., 4 factors at 3 levels) .

- Case Study : A 2019 optimization reduced step count from 5 to 3 by identifying non-critical steps via ANOVA, saving 30% in time and reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.